molecular formula C15H11N B14299408 4-(2-Naphthyl)pyridine CAS No. 111876-50-7

4-(2-Naphthyl)pyridine

Cat. No.: B14299408
CAS No.: 111876-50-7
M. Wt: 205.25 g/mol
InChI Key: XNYBCXGYJYRPQV-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 4-position with a 2-naphthyl group. This structure confers unique electronic and steric properties, making it valuable in supramolecular chemistry, photochemistry, and materials science. Its protonated form, 4-(2-Naphthyl)pyridinium perchlorate, exhibits distinct spectral and binding behaviors, particularly in host-guest interactions with cyclodextrins . The compound’s synthesis often involves multi-step processes, such as the elaboration of ethylidenemalononitrile derivatives into pyridine rings, as demonstrated in the conversion of DDNP (a positron emission tomography probe precursor) .

Properties

CAS No.

111876-50-7

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

4-naphthalen-2-ylpyridine

InChI

InChI=1S/C15H11N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-11H

InChI Key

XNYBCXGYJYRPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of naphthalene with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Another method involves the Pinner synthesis, where the ethylidenemalononitrile side-chain in {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) is elaborated into a substituted pyridine ring in a two-step process . This method is particularly useful for preparing derivatives of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild conditions, is a promising candidate for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include naphthylpyridine oxides, hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Naphthyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological applications, it can bind to protein aggregates in the central nervous system, which is useful for imaging and diagnosing neurodegenerative diseases . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects on Aromatic Systems

  • 4-(2-Phenylethyl)pyridine (C₁₃H₁₃N, MW 183.25): Features a phenylethyl group instead of naphthyl, reducing π-conjugation and steric bulk. This alters its binding affinity with cyclodextrins compared to 4-(2-Naphthyl)pyridine .
  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-Yl)-1-(4-Substituted Phenyl)pyridine: Incorporates chloro and substituted phenyl groups, enhancing electronic diversity. Such derivatives exhibit antimicrobial activity due to electron-withdrawing groups like -NO₂ and -Br .

B. Functional Group Modifications

  • 4-(2-Aminoethyl)pyridine: The aminoethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with this compound’s hydrophobic nature .
  • 4-(2-Hydroxyethylamino)-pyridine: The hydroxyethylamino group further increases polarity, making it suitable for biomedical applications like enzyme inhibition .

Physical and Spectral Properties

Table 1: Key Physical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
This compound 205.25 N/A Pyridine, Naphthyl
4-(2-Phenylethyl)pyridine 183.25 N/A Pyridine, Phenylethyl
2-Amino-4-methylpyridine analogues 150–250 268–287 Amino, Methyl, Thioether
DDNP-derived pyridines ~300 278–282 Cyano, Dimethylamino, Naphthyl

Key Observations :

  • Melting Points: Derivatives with nitro (-NO₂) or bromo (-Br) substituents (e.g., compounds) show higher melting points (268–287°C) due to increased intermolecular forces .
  • Spectral Signatures :
    • This compound’s IR spectra show aromatic C-H stretches (~3020 cm⁻¹) and C=N stretches (~2183 cm⁻¹) .
    • Protonated forms (e.g., 4-(2-Naphthyl)pyridinium perchlorate) exhibit red-shifted UV-vis spectra in acidic conditions, enabling visible-light-driven photodimerization .

A. Host-Guest Interactions

  • This compound forms stable inclusion complexes with cyclodextrins (logK = 1.5–2.7), outperforming its ionic counterparts (e.g., protonated or methylated derivatives) due to favorable hydrophobic interactions .
  • In contrast, imidazo[1,2-a]pyridine derivatives (e.g., 2-thiophenyl variants) prioritize regioselective arylations, highlighting divergent reactivity profiles .

B. Photochemical Behavior

  • Under acidic conditions, this compound derivatives undergo stereoselective [2+2] photodimerization (syn HT dimers, >90% selectivity) via cation-π interactions. Neutral conditions yield lower selectivity and efficiency .
  • Similar compounds like naphthylvinylpyridines also exhibit pH-dependent absorption shifts, though their dimerization pathways differ .

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